molecular formula C15H14FN3O3S B2981835 Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate CAS No. 1021090-47-0

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate

Cat. No.: B2981835
CAS No.: 1021090-47-0
M. Wt: 335.35
InChI Key: OTLNPNMRLNEWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate is a synthetic organic compound with a complex structure It contains a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 3-fluorobenzoic acid and the pyridazine derivative.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridazine derivative with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate: A similar compound with a butanoate group instead of a propanoate group.

    Methyl 2-((6-(3-chlorobenzamido)pyridazin-3-yl)thio)propanoate: A compound with a chlorobenzamido group instead of a fluorobenzamido group.

Uniqueness

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamido group and thioester linkage make it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-9(15(21)22-2)23-13-7-6-12(18-19-13)17-14(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLNPNMRLNEWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.